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molecular formula C10H14O4S B8710130 7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide

7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide

Cat. No. B8710130
M. Wt: 230.28 g/mol
InChI Key: NYRXSYOMPCLUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878718B2

Procedure details

A solution of 1,1-dioxo-hexahydro-1λ6-thiopyran-4-carboxylic acid (10.2 g, 57.3 mmol) [prepared according to the procedure of Org. Prep. Proc. Int. 1977, 94] and DMF (0.3 ml) in DCM (120 ml) at rt, was treated dropwise with oxalyl chloride and the resulting slurry stirred for 3d. The crude reaction was then concentrated in vacuo to give an oil which was re-dissolved in THF (100 ml), treated with ethoxyacetylene (10 ml, 50% w/w) and triethylamine (10 ml) and the resulting slurry stirred for 10d at rt. Filtration and concentration of the filtrate in vacuo gave a crude oil which was purified by chromatography (SiO2, 30% EtOAc:hexanes) to give the title compound as a yellow oil (8.9 g, 38.6 mmol, 67%). δH (CDCl3, 300K) 4.88 (1H, s), 4.27 (2H, q, J 7.1 Hz), 3.44-3.37 (2H, m), 3.13-3.05 (2H, m), 2.47-2.40 (2H, m), 2.35-2.29 (2H, m), 1.48 (3H, t, J 7.1 Hz); m/z (ES+, 70V) 230.9 (MH+).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
10d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
67%

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:11])[CH2:7][CH2:6][CH:5]([C:8](O)=[O:9])[CH2:4][CH2:3]1.CN(C=O)C.C(Cl)(=O)C(Cl)=O.[CH2:23]([O:25][C:26]#[CH:27])[CH3:24]>C(Cl)Cl.C1COCC1.C(N(CC)CC)C>[CH2:26]([O:25][C:23]1[C:5]2([CH2:6][CH2:7][S:2](=[O:11])(=[O:1])[CH2:3][CH2:4]2)[C:8](=[O:9])[CH:24]=1)[CH3:27]

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
O=S1(CCC(CC1)C(=O)O)=O
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OC#C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
10d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
FILTRATION
Type
FILTRATION
Details
Filtration and concentration of the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
gave a crude oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (SiO2, 30% EtOAc:hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(C12CCS(CC2)(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 38.6 mmol
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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